
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide” is a complex organic compound that contains a quinoline and thiophene moiety . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. The carboxamide group (-CONH2) is a functional group that consists of a carbonyl (C=O) and amine (NH2) subsituent attached to the same carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline and thiophene rings, along with the carboxamide group . The quinoline moiety is a bicyclic compound that consists of a benzene ring fused to a pyridine ring . The thiophene ring is a five-membered ring with four carbon atoms and a sulfur atom .Chemical Reactions Analysis
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, antiinflammatory, antioxidant, and anti-HIV agents . The reactivity of this specific compound would depend on the specific substituents and their positions on the rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and substituents. Some general properties of quinoline derivatives include good solubility in organic solvents, and they often form crystalline solids .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reaction conditions are exceptionally mild and functional group tolerant .
Protodeboronation of Pinacol Boronic Esters
The compound can be used in the protodeboronation of pinacol boronic esters, a valuable but not well-developed transformation . This process allows for formal anti-Markovnikov alkene hydromethylation .
3. Synthesis of Fluorescent Halide-Sensitive Quinolinium Dyes The compound can be used in the synthesis of fluorescent halide-sensitive quinolinium dyes . These dyes can be used as fluorescent probes for the determination of chloride in biological systems .
4. Antagonist at the Glycine Site of the NMDA Receptor The compound can be used to create an antagonist at the glycine site of the NMDA receptor . This can counteract haloperidol-induced muscle rigidity in rats .
5. Inhibitor of the RNA-Dependent RNA Polymerase Enzyme The compound can be used to create an inhibitor of the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .
Culture of Pseudomonas Putida QP1
The compound can be used as a primary carbon source in the culture of Pseudomonas putida QP1 . This can be useful in microbiology and biotechnology research .
Mechanism of Action
Future Directions
The future research directions would likely involve further exploration of the biological activities of this compound and its derivatives, as well as optimization of its synthesis . The development of new molecules containing the quinoline nucleus is a rapidly advancing area of medicinal chemistry research .
properties
IUPAC Name |
N-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-3-4-9-22(20(24)18-6-5-10-25-18)13-16-12-15-11-14(2)7-8-17(15)21-19(16)23/h5-8,10-12H,3-4,9,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEDWOFPDSQIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

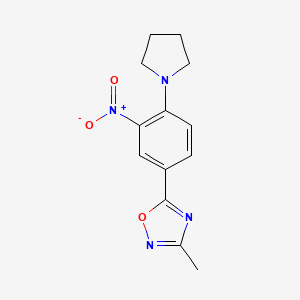
![4-[[2-[(4-Chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetyl]amino]benzamide](/img/structure/B7693349.png)
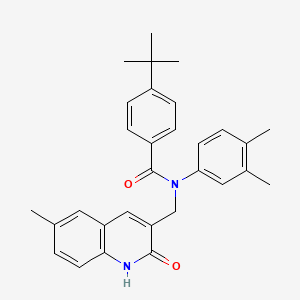
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide](/img/structure/B7693380.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693384.png)
![N-(5-chloro-2-phenoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693389.png)
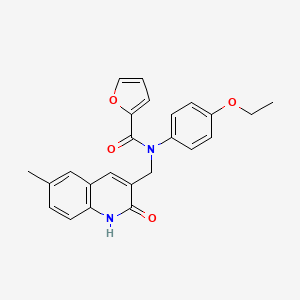
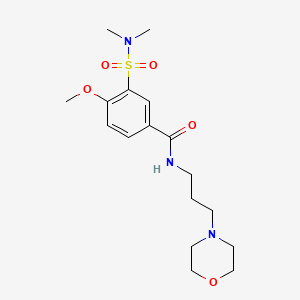

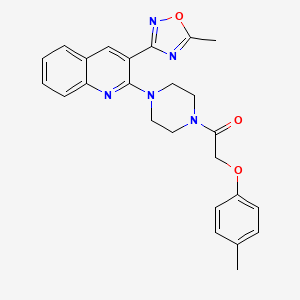


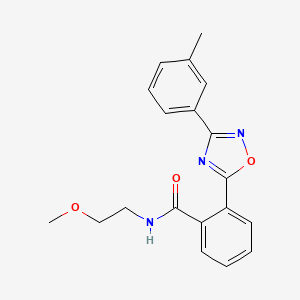
![4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B7693434.png)